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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent RIPK2 inhibitors,
GSK583 and GSK2983559, supported by experimental data. Both compounds are potent
inhibitors of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key mediator
in the NOD-like receptor signaling pathway, which plays a crucial role in innate immunity and
inflammatory responses.

Executive Summary

GSK583 and the active metabolite of GSK2983559 (GSK559) are both potent inhibitors of
RIPK2 kinase activity. However, a critical distinction in their mechanism of action lies in their
ability to disrupt the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein
(XIAP), a crucial step for downstream signaling. Experimental data reveals that while GSK583
effectively blocks the RIPK2-XIAP interaction, GSK559 does not. This fundamental difference
has significant implications for their overall efficacy in modulating inflammatory responses.
GSK2983559 was developed as a successor to GSK583 to improve upon its pharmacokinetic
profile and off-target effects, leading to its advancement into clinical trials.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of GSK583 and the active
metabolite of GSK2983559.
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Table 1: In Vitro Potency and Cellular Activity

GSK2983559

Parameter GSK583 . . Reference(s)
(active metabolite)

RIPK2 Kinase o

o 5nM Similar to GSK583 [2]

Inhibition (IC50)

RIPK2-XIAP

Interaction Inhibition 26.22 nM No inhibition observed  [2]

(1C50)

MDP-stimulated TNFa o )
o Not explicitly stated in
production in human 8 nM ) ) [2]
direct comparison
monocytes (IC50)

MDP-stimulated IL-8
o o 1.34 nM (for prodrug
production in THP-1 Not explicitly stated [3]
GSK2983559)
cells (IC50)

TNFa and IL-6

production in human

Crohn's and ~200 nM Not explicitly stated [4]
Ulcerative Colitis

biopsy assays (IC50)

Table 2: Pharmacokinetic and Safety Profile

Parameter GSK583 GSK2983559 Reference(s)

hERG lon Channel Active, presenting a Reduced hERG 0]

Activity potential liability activity

Pharmacokinetic/Phar Improved cross-

macodynamic Poor species [4]

(PK/PD) Profile pharmacokinetics

o Preclinical tool Advanced to clinical

Clinical Development ) ) [41[5]

compound trials (terminated)
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Signaling Pathway and Mechanism of Action

GSK583 and GSK2983559 are both type | ATP-competitive kinase inhibitors that target the
ATP-binding pocket of RIPK2.[6] The canonical signaling pathway initiated by NOD2 activation
is depicted below.
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Caption: RIPK2 signaling pathway and points of inhibition.
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK2 Kinase Inhibition Assay (Fluorescence
Polarization)

This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK2 by
competing with a fluorescently labeled ATP-competitive ligand.

Assay Preparation

Assay Steps
Reagents:
- Purified full-length RIPK2
- Fluorescently labeled ATP-competitive ligand 384-well non-binding plate 1. Add RIPK2 and fluorescent ligand to wells
- Test compounds (GSK583/GSK2983559)
- Assay Buffer

2. Add serial dilutions of test compounds

G. Incubate at room temperature (e.g., 30 mina

4. Measure fluorescence polarization

5. Calculate % inhibition and IC50 values

Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization Assay.
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Methodology: A fluorescent polarization (FP)-based binding assay is utilized to quantify the
interaction of test compounds with the ATP binding pocket of RIPK2.[2] The assay is typically
performed in a 384-well plate format.[7] Purified, full-length FLAG-His tagged RIPK2 is used. A
fluorescently labeled, reversible ATP-competitive ligand is added at a constant concentration.
Test compounds (GSK583 or GSK2983559 active metabolite) are serially diluted and added to
the wells. Following a 30-minute incubation at room temperature to reach binding equilibrium,
the fluorescence polarization is measured using a plate reader with appropriate excitation and
emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7] The
percentage of inhibition is calculated based on the observed polarization values, and IC50
values are determined from the resulting dose-response curves.[7]

RIPK2-XIAP Interaction Assay (NanoBIiT®)

This live-cell assay measures the proximity of RIPK2 and XIAP to assess the ability of inhibitors

to disrupt their interaction.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://www.rsc.org/suppdata/md/c3/c3md00240c/c3md00240c.pdf
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.rsc.org/suppdata/md/c3/c3md00240c/c3md00240c.pdf
https://www.rsc.org/suppdata/md/c3/c3md00240c/c3md00240c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Line and Reagent Preparation

Caco-2 cells co-expressing:
- LgBIiT-RIPK2 fusion protein Test compounds (GSK583/GSK559) Nano-Glo® Live Cell Assay System

- XIAP-smBiT fusion protein

2. Treat cells with varying concentrations of inhibitors

6. Plot % inhibition vs. log[inhibitor] and determine IC50

Assay Procedure

1. Plate engineered Caco-2 cells

3. Incubate for 2 hours

4. Add Nano-Glo® substrate

5. Measure luminescence

Click to download full resolution via product page

Caption: Workflow for the RIPK2-XIAP NanoBIiT® Assay.

Methodology: The NanoBIiT® Protein:Protein Interaction System is employed to measure the

interaction between RIPK2 and XIAP in live cells.[2] Caco-2 cells are engineered to co-express
RIPK2 fused to the Large BiT (LgBiT) subunit and XIAP fused to the Small BiT (smBiT) subunit
of the NanoLuc® luciferase.[2] These cells are plated in 96-well plates. The cells are then

treated with varying concentrations of GSK583 or its analogue for 2 hours.[2] Following

incubation, the Nano-Glo® Live Cell Assay reagent, which contains the substrate, is added to
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the wells. The luminescence, which is proportional to the extent of RIPK2-XIAP interaction, is
measured using a plate reader. The percentage of inhibition of the NanoBIT signal is plotted
against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

MDP-Stimulated Cytokine Production in Human
Monocytes

This cellular assay evaluates the efficacy of the inhibitors in a more physiologically relevant
context by measuring the inhibition of pro-inflammatory cytokine production.

Cell and Reagent Preparation Experimental Procedure

Primary human monocytes or THP-1 cellsh‘ (MDP (NOD2 agonist)) GSK583 / GSKZQSSSSED 1. Pre-incubate cells with inhibitors for 30 min

[2. Stimulate cells with MDP (e.g., 10 uglmL))

Y

G. Incubate for 6-24 hours at 37°(9

4. Collect cell supernatants

5. Measure TNFa/IL-8 concentration by ELISA

6. Calculate IC50 values
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Caption: Workflow for MDP-Stimulated Cytokine Assay.

Methodology: Primary human monocytes or the human monocytic cell line THP-1 are used.[2]
[3] Cells are pre-incubated with various concentrations of GSK583 or GSK2983559 for 30
minutes.[2] Subsequently, the cells are stimulated with muramyl dipeptide (MDP), a NOD2
ligand (e.g., at 10 pg/mL), to induce a pro-inflammatory response.[8] After an incubation period
of 6 to 24 hours at 37°C, the cell culture supernatants are collected.[2][8] The concentration of
pro-inflammatory cytokines, such as TNFa or IL-8, in the supernatants is quantified using a
standard enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated from
the dose-response curves.

In Vivo Efficacy in a TNBS-Induced Colitis Mouse Model

This in vivo model assesses the therapeutic potential of the inhibitors in a mouse model of
inflammatory bowel disease.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b607852?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC7764623/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC2691970/
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC2691970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Colitis Induction

Female CD-1 or other suitable mouse strainh‘ Intrarectal administration of TNBS in ethanol
T

Treatment and Monitoring

y

Daily monitoring of:
- Body weight

- Stool consistency

- Presence of blood

Oral administration of GSK2983559 (e.g., 7.5 and 145 mg/kg b.i.d) or vehicle

Endpointi Analysis

Sacrifice mice at study endpoint (e.g., day 5-7)

- Colon length and weight
- Macroscopic and histological scoring of inflammation
- Myeloperoxidase (MPO) activity
- Cytokine levels in colon tissue

Click to download full resolution via product page
Caption: Workflow for TNBS-Induced Colitis Model.

Methodology: Colitis is induced in mice, for instance, female CD-1 mice, by a single intrarectal
administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.[5][9] Mice are
then treated with GSK2983559, typically via oral gavage, at varying doses (e.g., 7.5 and 145
mg/kg, twice daily).[5] Control groups receive a vehicle. The progression of colitis is monitored
daily by assessing body weight, stool consistency, and the presence of fecal blood. At the end
of the study (e.g., after 5-7 days), the mice are euthanized, and the colons are collected.[5]
Efficacy is evaluated by measuring colon length and weight, macroscopic scoring of damage,
histological analysis of inflammation, and biochemical markers of inflammation such as
myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[5]
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Conclusion

Both GSK583 and GSK2983559 are potent inhibitors of RIPK2 kinase activity. However, their
differential effects on the RIPK2-XIAP protein-protein interaction represent a key mechanistic
distinction. GSK583's ability to block this interaction provides an additional layer of inhibition on
the NOD2 signaling pathway. GSK2983559, while not demonstrating this secondary
mechanism, was developed to have a more favorable pharmacokinetic and safety profile,
which allowed for its progression into clinical studies. The choice between these compounds for
research purposes will depend on the specific scientific question being addressed, with
GSK583 being a valuable tool to probe the role of the RIPK2-XIAP interaction and
GSK?2983559 representing a more drug-like molecule for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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